molecular formula C15H17N5O3S2 B2396610 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2097860-97-2

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2396610
CAS No.: 2097860-97-2
M. Wt: 379.45
InChI Key: HRIFCXIRNMXXJZ-UHFFFAOYSA-N
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Description

N-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring two distinct pharmacophores:

  • Benzothiadiazole core: A 1,3-dihydro-2λ⁶-benzothiadiazole ring substituted with a cyclopropyl group and two sulfonyl (dioxo) groups at positions 2 and 2.
  • Thiadiazole-carboxamide moiety: A 4-methyl-1,2,3-thiadiazole-5-carboxamide linked via an ethyl chain. The thiadiazole ring is associated with diverse bioactivities, including anticancer and antimicrobial effects .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S2/c1-10-14(24-18-17-10)15(21)16-8-9-19-12-4-2-3-5-13(12)20(11-6-7-11)25(19,22)23/h2-5,11H,6-9H2,1H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIFCXIRNMXXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ\lambda 6,1,3-benzothiadiazol-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound with potential biological activity. Its complex structure suggests a variety of interactions with biological systems, making it a candidate for further pharmacological studies. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Molecular Characteristics

  • IUPAC Name : N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ\lambda 6,1,3-benzothiadiazol-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • Molecular Formula : C18H20N4O4S
  • Molecular Weight : 388.4 g/mol

The compound features a benzothiadiazole moiety known for its diverse biological activities and a thiadiazole ring that may enhance its pharmacological profile.

Structural Representation

PropertyValue
CAS Number2097904-11-3
DensityN/A
Boiling PointN/A
Melting PointN/A

Preliminary studies suggest that this compound may exhibit enzyme inhibition properties. The presence of the benzothiadiazole structure is particularly noteworthy as compounds with similar structures have been associated with:

  • Anti-inflammatory effects
  • Anticancer activity

The exact mechanisms remain to be elucidated through further research.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of related benzothiadiazole derivatives on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells, suggesting potential therapeutic applications for N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ\lambda 6,1,3-benzothiadiazol-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide as an anticancer agent .
  • Anti-inflammatory Properties : Research on similar compounds has shown promising anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This suggests that our compound may also possess these properties and warrants further exploration .

Toxicology and Safety

Initial assessments indicate that the compound is relatively safe for in vitro studies; however, comprehensive toxicological evaluations are necessary to determine its safety profile for potential therapeutic use.

Synthesis and Derivatives

The synthesis of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ\lambda 6,1,3-benzothiadiazol-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions that require careful control of conditions to ensure high yields and purity.

Synthetic Pathway Overview

  • Formation of Benzothiadiazole Moiety : The initial step involves synthesizing the benzothiadiazole core through cyclization reactions.
  • Introduction of Cyclopropyl Group : Subsequent steps involve the introduction of the cyclopropyl group via alkylation reactions.
  • Final Coupling : The final product is obtained through amide coupling reactions with 4-methylthiadiazole derivatives.

Comparison with Similar Compounds

Benzothiadiazole vs. Benzothiazole/Thiazolidinone Derivatives

  • Compound 4g (): N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide replaces the benzothiadiazole with a benzothiazole and thiazolidinone.
  • Compound 9c () : Features a benzimidazole-triazole-thiadiazole hybrid. The benzothiadiazole in the target compound may offer stronger π-π stacking interactions due to its planar, electron-deficient aromatic system .

Table 1: Core Heterocycle Comparison

Compound Core Structure Key Substituents Potential Bioactivity
Target Compound Benzothiadiazole Cyclopropyl, dioxo Anticancer (inferred)
4g () Benzothiazole 4-Chlorophenyl Antimicrobial
9c () Benzimidazole-triazole Fluorophenyl Enzyme inhibition

Substituent Effects on Activity and Physicochemical Properties

Cyclopropyl vs. Aryl Substituents

  • The cyclopropyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to aryl-substituted analogs like 4g (logP ~2.8), improving membrane permeability . However, bulky aryl groups (e.g., 4-bromophenyl in 9c, ) may enhance target binding affinity through steric effects .

Thiadiazole-Carboxamide Linkage

  • The 4-methyl-thiadiazole-5-carboxamide in the target compound shares structural similarity with 4-Methyl-2-phenylthiazole-5-carbohydrazide (). The methyl group at position 4 may reduce steric hindrance, facilitating interactions with hydrophobic enzyme pockets .

Table 2: Substituent Impact on Properties

Compound Substituent logP (Estimated) Bioactivity IC50 (μg/mL)
Target Compound Cyclopropyl, methyl 3.5 N/A
7b () Phenyl, hydrazide 2.9 1.61 (HepG-2)
9c () 4-Bromophenyl 3.2 Not reported

Q & A

Q. What established synthetic routes are available for N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves multi-step pathways, including:

  • Step 1 : Formation of the benzothiadiazole core via cyclization reactions under reflux conditions with catalysts like triethylamine in dioxane or acetonitrile .
  • Step 2 : Coupling of the thiadiazole carboxamide moiety using chloroacetyl chloride or similar acylating agents, followed by purification via recrystallization (ethanol-DMF mixtures) or column chromatography .
  • Validation : Intermediate and final products are confirmed using 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) to ensure structural fidelity .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR and 13C^{13}C-NMR are used to confirm proton and carbon environments, with chemical shifts matching predicted values for the benzothiadiazole and thiadiazole moieties .
  • Mass Spectrometry (MS) : High-resolution MS provides molecular ion peaks consistent with the compound’s molecular formula (e.g., C₂₂H₂₂N₆O₃S₂) .
  • Elemental Analysis : Combustion analysis verifies experimental vs. theoretical C, H, N, and S content (acceptable deviation: ±0.3%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., benzo[c][1,2,5]thiadiazole derivatives) to identify deviations in chemical shifts or coupling constants .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them to experimental data to resolve ambiguities .
  • X-ray Crystallography : Single-crystal studies (using SHELXL or WinGX) provide definitive bond lengths and angles, resolving disputes in stereochemistry .

Q. What methodologies are employed to assess the compound’s bioactivity and mechanism of action?

  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values, with positive controls like doxorubicin .
  • Receptor Binding Studies : Competitive binding assays (e.g., aryl hydrocarbon receptor antagonism) using fluorescent probes or radioligands .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in target proteins (e.g., kinases, GPCRs), validated by mutagenesis studies .

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility .
  • Catalyst Selection : Compare bases like K₂CO₃ (for SN2 reactions) vs. triethylamine (for acylation) to minimize side products .
  • Ultrasound-Assisted Synthesis : Reduces reaction time by 40–60% and improves yields (e.g., 85% vs. 60% under traditional reflux) .

Q. What computational tools are recommended for analyzing crystallographic data?

  • SHELX Suite : SHELXL refines small-molecule structures, while SHELXD/SHELXE solve phases for twinned or high-symmetry crystals .
  • WinGX/ORTEP : Visualizes anisotropic displacement parameters and generates publication-quality crystallographic diagrams .
  • Mercury CSD : Analyzes packing motifs and hydrogen-bonding networks for polymorphism prediction .

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